3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Overview
Description
The compound “3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule that likely contains a benzothiazole core structure . Benzothiazole derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, antioxidant, and anticancer properties .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been reported in the literature . These processes often involve multi-step reactions, including the formation of the benzothiazole core, followed by various substitutions at specific positions on the benzothiazole ring .
Future Directions
Benzothiazole derivatives, such as “3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one”, represent a promising class of compounds for further investigation. Their diverse biological activities make them potential candidates for the development of new therapeutic agents . Future research could focus on optimizing the synthesis of these compounds, elucidating their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways leading to their observed biological activities .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Properties
IUPAC Name |
3-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-32(28,29)15-6-7-17-19(13-15)31-22(23-17)25-10-8-24(9-11-25)20(26)16-12-14-4-2-3-5-18(14)30-21(16)27/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFFOSLWUDNLCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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